

Decanoyl-L-Carnitine Levels in Response to Dietary Interventions: A Comparative Guide

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Compound of Interest

Compound Name: Decanoyl-L-carnitine chloride

Cat. No.: B12313782

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decanoyl-L-carnitine levels in response to different dietary interventions, supported by experimental data. The information is intended to assist researchers and professionals in understanding the metabolic impact of various diets on fatty acid oxidation and related pathways.

Comparative Analysis of Decanoyl-L-Carnitine Levels

The following table summarizes the quantitative data on plasma or serum Decanoyl-L-carnitine (C10) levels from studies investigating the effects of a high-protein diet and a ketogenic diet.

Dietary Intervention	Participant Group	Duration	Baseline Decanoyl-L-carnitine (μM)	Post-intervention Decanoyl-L-carnitine (μM)	Key Findings
High-Protein Diet (25% protein)	Healthy Adults	8 weeks	Not explicitly stated for C10	Data presented in principal component analysis; specific values for C10 not isolated.	Higher protein intake was associated with lower levels of medium-chain acylcarnitines . [1]
Ketogenic Diet	Pediatric patients with drug-resistant epilepsy	12 months	~0.06 (estimated from graphical data)	Not explicitly stated for C10; data for other acylcarnitines reported.	Long-chain acylcarnitines (C16, C16:1) significantly decreased after 12 months of ketogenic diet therapy. [2]

Note: Direct quantitative comparison of Decanoyl-L-carnitine across different dietary interventions (ketogenic vs. low-fat vs. high-protein) is limited in the currently available literature. The presented data is extracted from studies focusing on either high-protein or ketogenic diets.

Experimental Protocols

High-Protein Diet Intervention (Overfeeding Study)[\[1\]](#)

- Objective: To investigate the effects of varying dietary protein levels on plasma fatty acyl-carnitines during a period of controlled overfeeding.

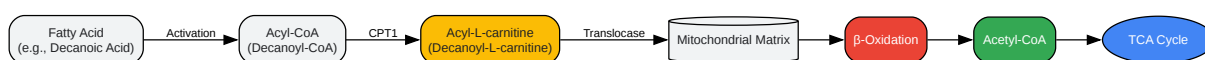
- **Study Design:** Twenty-three healthy adult men and women were admitted as in-patients and overfed by 40% for 8 weeks. Participants were randomized to one of three isocaloric diets with varying protein content: 5% (Low Protein Diet - LPD), 15% (Normal Protein Diet - NPD), or 25% (High Protein Diet - HPD).
- **Sample Collection:** Plasma samples were collected at baseline and after 8 weeks of the dietary intervention.
- **Acylcarnitine Analysis:** Plasma fatty acyl-carnitines were measured by gas chromatography/mass spectrometry (GC/MS). The data was analyzed using principal components analysis to group different fatty acyl-carnitine species.

Ketogenic Diet Intervention[2]

- **Objective:** To examine the serum acylcarnitine and amino acid profiles at different time points during ketogenic diet therapy (KDT) and their association with the effectiveness of the therapy in pediatric patients with drug-resistant epilepsy.
- **Study Design:** Twenty-nine patients (aged 0.67-20 years) with drug-resistant epilepsy were prospectively enrolled to receive a classic ketogenic diet for one year. Blood samples were collected at baseline and at 3, 6, 9, and 12 months of KDT.
- **Sample Collection:** Serum samples were collected at the specified time points.
- **Acylcarnitine Analysis:** Acylcarnitine profiles were analyzed, though the specific analytical method is not detailed in the provided summary. The study reported on various acylcarnitines, including short-chain and long-chain species.

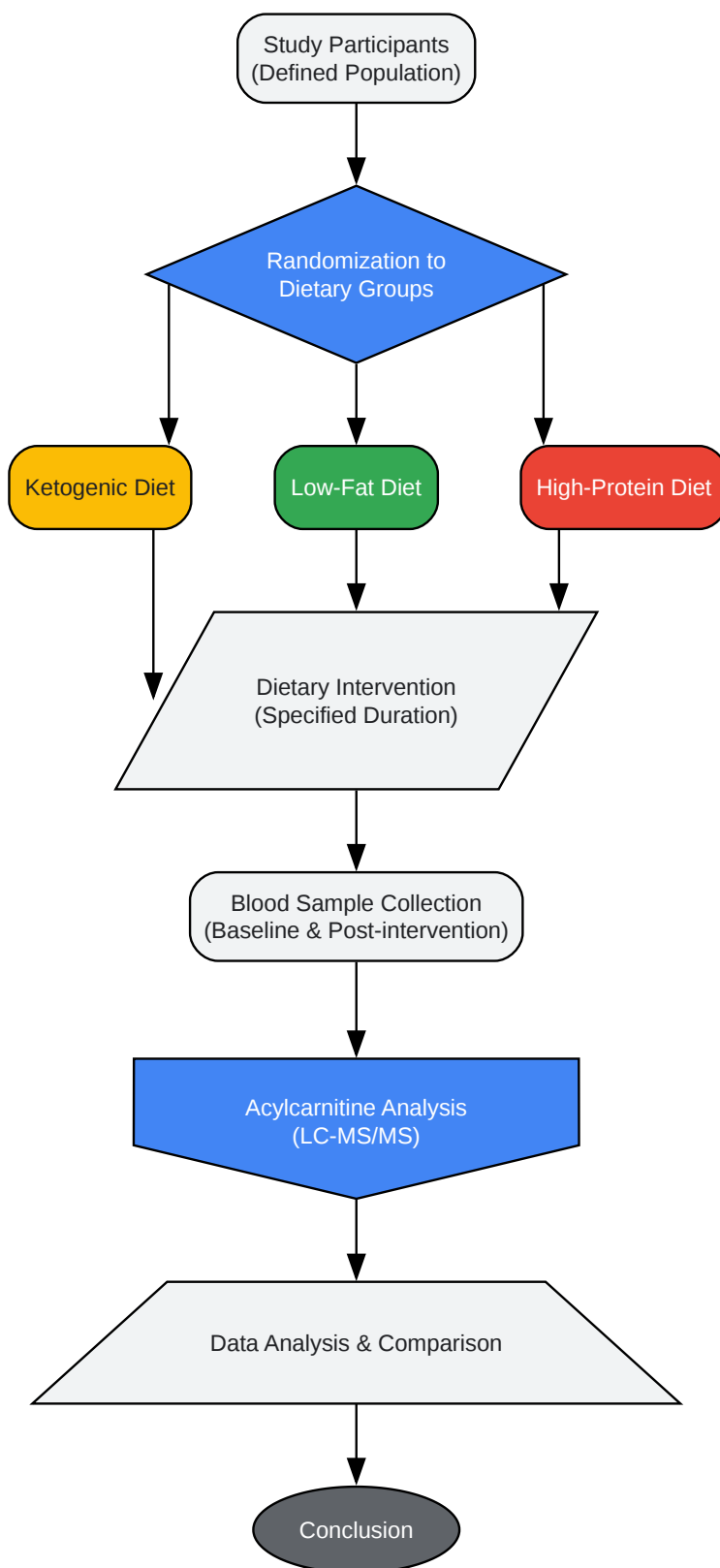
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general pathway of fatty acid β -oxidation, where Decanoyl-L-carnitine is an intermediate, and a typical experimental workflow for analyzing acylcarnitine levels in response to dietary interventions.



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Caption: Fatty Acid β -Oxidation Pathway.



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Caption: Experimental Workflow for Dietary Intervention Studies.

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References

- 1. researchgate.net [researchgate.net]
- 2. An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
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